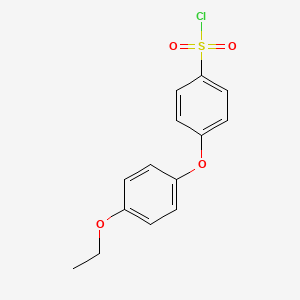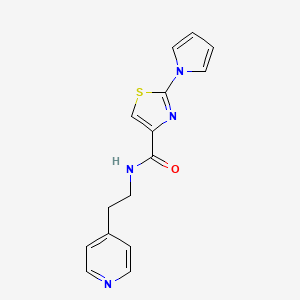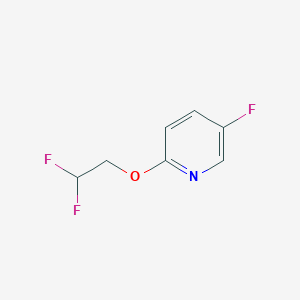
2-(2,2-Difluoroethoxy)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroethoxy)-5-fluoropyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material sciences.
Wissenschaftliche Forschungsanwendungen
Photoredox Catalysis in Synthetic Chemistry
Photoredox catalysis has emerged as a powerful tool for facilitating radical reactions, including fluoromethylation processes. Trifluoromethyl (CF3) and difluoromethyl (CF2H) groups are pivotal in the development of pharmaceuticals and agrochemicals, thanks to their structural and electronic properties. The use of visible-light-induced single-electron-transfer (SET) processes, mediated by common photocatalysts, enables efficient and selective radical fluoromethylation reactions. These reactions proceed via a redox-neutral process under mild conditions, highlighting the significance of incorporating fluorinated motifs into organic molecules for enhancing their chemical properties (Koike & Akita, 2016).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles play a crucial role in the pharmaceutical and agrochemical industries due to their unique properties, such as enhanced metabolic stability and bioavailability. The synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate exemplifies the versatility of fluorinated compounds in drug design and agrochemical applications. This methodology allows for the generation of various fluorinated heterocycles, demonstrating the utility of fluorinated groups in accessing medicinally relevant structures (Wu et al., 2017).
Mechanism-Based Inhibitors in Drug Discovery
Fluorinated compounds, including those containing difluoromethyl groups, are integral to the design of mechanism-based inhibitors for therapeutic applications. These inhibitors exploit the unique electronic properties of fluorine to modulate enzyme activity, offering a strategy for developing novel therapeutics. The role of fluorinated mechanism-based inhibitors in treating conditions such as cancer and infectious diseases underscores the importance of fluorine chemistry in medicinal chemistry and drug development efforts (Tysoe & Withers, 2014).
Enzyme-Catalyzed Reactions with Fluorinated Substrates
The incorporation of fluorine atoms into biomolecules through enzyme-catalyzed reactions is an area of significant interest. For example, the fluorinase enzyme catalyzes the SN2 fluorination reaction of S-adenosylmethionine with fluoride anion, leading to the formation of fluorinated nucleosides. This enzymatic activity illustrates the potential of fluorinated compounds in biosynthetic pathways, contributing to the development of fluorinated analogs of natural products with enhanced biological activity (Reddy, 2015).
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethoxy)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGHNXRZVTXASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-5-fluoropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B2897888.png)
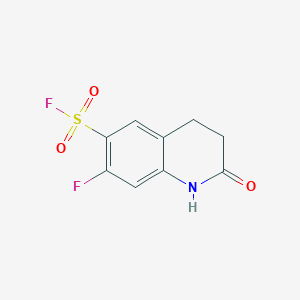
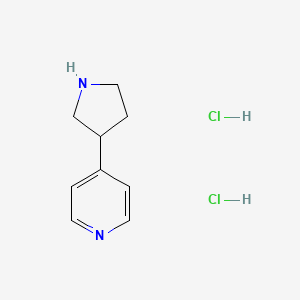
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2897893.png)
![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2897894.png)
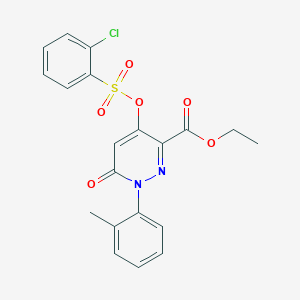
![Benzyl 2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2897897.png)
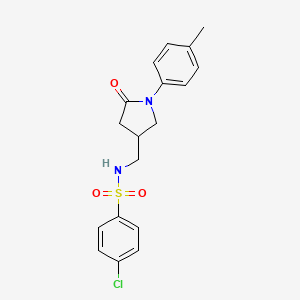
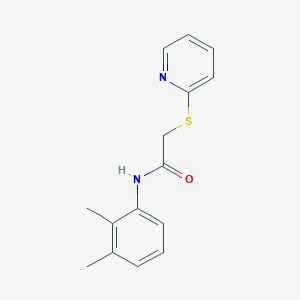
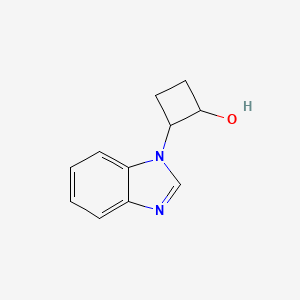
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2897902.png)
